Pyridine, 2-phosphino-, nickel complex
Overview
Description
Pyridine, 2-phosphino-, nickel complex: is a coordination compound where pyridine acts as a ligand, coordinating to a nickel center through its nitrogen atom The addition of a phosphino group at the 2-position of pyridine enhances its electron-donating properties, making it a versatile ligand in transition metal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-phosphino-, nickel complex typically involves the reaction of nickel salts with 2-phosphinopyridine ligands. A common method includes the use of nickel(II) chloride and 2-phosphinopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure complex .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-phosphino-, nickel complex undergoes various types of reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nickel center.
Substitution: Ligand substitution reactions where the pyridine or phosphino groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species .
Scientific Research Applications
Chemistry: Pyridine, 2-phosphino-, nickel complex is widely used as a catalyst in various organic transformations, including hydrogenation, cross-coupling reactions, and polymerization .
Biology and Medicine: In biological research, this complex is studied for its potential as a model compound for nickel-containing enzymes. Its ability to mimic the active sites of these enzymes makes it valuable in understanding their mechanisms .
Industry: In the industrial sector, this complex is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes .
Mechanism of Action
The mechanism of action of pyridine, 2-phosphino-, nickel complex involves the coordination of the ligand to the nickel center, which facilitates various catalytic processes. The phosphino group enhances the electron density on the nickel, making it more reactive towards substrates. This complex can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
- Pyridine, 2-phosphino-, palladium complex
- Pyridine, 2-phosphino-, platinum complex
- Pyridine, 2-phosphino-, cobalt complex
Uniqueness: Compared to its palladium and platinum counterparts, the nickel complex is more cost-effective and environmentally benign. It also exhibits unique reactivity patterns due to the different electronic properties of nickel. The cobalt complex, while similar, often shows different catalytic behavior due to the distinct electronic and steric effects of cobalt .
Properties
InChI |
InChI=1S/C5H5NP.3CHO.Ni/c7-5-3-1-2-4-6-5;3*1-2;/h1-4,7H;3*1H;/q;3*+1; | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOQFNHSZREIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C1=CC=NC(=C1)[PH].[Ni] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNiO3P+3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.